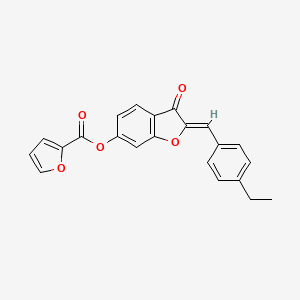

(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Description

(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic aurone analog characterized by a benzylidene-benzofuranone core. The compound features a 4-ethylbenzylidene substituent at the C2 position and a furan-2-carboxylate ester at the C6 position of the benzofuran ring. Aurones, including this derivative, are known for their tubulin-targeting activity, which disrupts microtubule dynamics and inhibits cancer cell proliferation .

Properties

IUPAC Name |

[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O5/c1-2-14-5-7-15(8-6-14)12-20-21(23)17-10-9-16(13-19(17)27-20)26-22(24)18-4-3-11-25-18/h3-13H,2H2,1H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICSFXDLCDZTLR-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of approximately 348.39 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications.

Structural Characteristics

The compound features:

- A benzofuran core , which is known for various biological activities.

- A furan-2-carboxylate moiety , contributing to its reactivity and interaction with biological systems.

- An ethylbenzylidene substituent , which may enhance its lipophilicity and biological activity.

Biological Activities

Research indicates that compounds related to this compound exhibit a range of biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : There are indications that this compound could modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

- Cytotoxicity : Some derivatives have demonstrated selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory markers | |

| Cytotoxicity | Selective toxicity against cancer cell lines |

Case Study: Anticancer Activity

In a study investigating the cytotoxic effects of various benzofuran derivatives, it was found that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was determined to be 25 µM, suggesting a promising lead for further development in cancer therapeutics.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

- The furan and benzofuran components may interact with cellular targets involved in oxidative stress and inflammation.

- The ethylbenzylidene group could enhance membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Comparison with Similar Compounds

Structural Features and Modifications

The table below summarizes key structural differences and similarities between the target compound and related analogs:

Key Observations:

- C6 Position : The furan-2-carboxylate ester may improve metabolic stability compared to acetonitrile (5a) or diethylcarbamate (9k), which could undergo hydrolysis .

Anticancer Potency

- 5a and 5b : Exhibit IC50 values <100 nM in PC-3 prostate cancer cells and inhibit T-cell acute lymphoblastic leukemia (T-ALL) in zebrafish models. Both bind the colchicine site on tubulin, inducing mitotic arrest .

- 9k: No direct activity data are provided, but its diethylcarbamate group may enhance lipophilicity and membrane permeability compared to the target compound’s ester .

- Target Compound: Expected to share tubulin-targeting activity due to structural homology with 5a/5b.

Selectivity and Toxicity

- Trimethoxy Analog () : The 3,4,5-trimethoxyphenyl group is common in colchicine-site binders (e.g., combretastatin analogs), but its bulky cyclohexanecarboxylate may reduce bioavailability compared to the target compound’s furan ester .

Pharmacokinetic Considerations

- Lipophilicity : The tert-butyl group in increases logP (predicted XLogP3 = 5.2), which may hinder solubility. The target compound’s ethyl and furan groups likely balance lipophilicity and aqueous solubility.

- Metabolic Stability : Ester groups (target compound, 5a) are prone to esterase-mediated hydrolysis, whereas carbamates (9k) and nitriles (5a) may offer slower degradation .

Q & A

Q. What are the most efficient synthetic routes for (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate?

Methodological Answer:

- A cascade [3,3]-sigmatropic rearrangement/aromatization strategy (used for analogous benzofuran derivatives) can be adapted. Key steps include:

Base-mediated condensation of precursors (e.g., NaH in THF at 0°C) to form the benzylidene intermediate .

Optimization of reaction time and temperature to favor the (Z)-isomer (confirmed via NOESY NMR).

Final esterification with furan-2-carbonyl chloride under anhydrous conditions.

- Table 1 : Example Reaction Conditions for Benzofuran Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | NaH/THF, 0°C, 2h | 65–75 | |

| 2 | Et3N, DCM, RT | 80–85 |

Q. How can the structural configuration of this compound be validated?

Methodological Answer:

- X-ray crystallography is definitive for confirming the (Z)-configuration of the benzylidene moiety. For example, analogous structures (e.g., 2-(4-methoxyphenoxy)-6-methyl-3-oxo derivatives) were resolved using single-crystal diffraction .

- NMR spectroscopy :

- H NMR: Olefinic protons in the (Z)-isomer show coupling constants () of 10–12 Hz, distinct from the (E)-isomer.

- C NMR: Carbonyl signals near δ 180–190 ppm confirm the 3-oxo group .

Q. What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Store in tightly sealed, amber glass containers under inert gas (N or Ar) at –20°C.

- Avoid exposure to moisture and light, as benzofuran derivatives are prone to hydrolytic and photochemical degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

- Use Discovery Studio or Gaussian to model interactions:

Perform molecular docking with target proteins (e.g., kinases or oxidases) to predict binding affinities.

Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

- Example : A QSAR study of analogous benzofurans revealed substituent effects on bioactivity (e.g., electron-withdrawing groups enhance stability) .

Q. What experimental strategies resolve contradictions in stability data across studies?

Methodological Answer:

- Accelerated stability testing :

Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light).

Monitor degradation via HPLC-MS to identify primary degradation products .

- Mitigation : Continuous cooling during experiments reduces thermal degradation (critical for long-term studies) .

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

- Kinetic isotope effects (KIE) and trapping experiments :

Q. What methodologies assess the compound’s potential as a fluorescent probe?

Methodological Answer:

- Fluorescence quenching assays :

Measure emission spectra in solvents of varying polarity (e.g., DMSO vs. water).

Test interactions with metal ions (e.g., Fe) or biomolecules (e.g., albumin) to evaluate specificity.

- Quantum yield calculations compare emission efficiency to standards (e.g., fluorescein) .

Q. How are degradation pathways characterized under oxidative conditions?

Methodological Answer:

- LC-HRMS identifies oxidation products (e.g., epoxidation or hydroxylation of the benzylidene group).

- EPR spectroscopy detects free radicals generated during oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.